3-Ethyl-3-propylpiperazine-2,6-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102154-07-4 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.239 |
IUPAC Name |
3-ethyl-3-propylpiperazine-2,6-dione |
InChI |
InChI=1S/C9H16N2O2/c1-3-5-9(4-2)8(13)11-7(12)6-10-9/h10H,3-6H2,1-2H3,(H,11,12,13) |
InChI Key |
OZKNWYOKKSQFNV-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)CN1)CC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 3 Propylpiperazine 2,6 Dione
De Novo Synthesis Strategies for the Piperazine-2,6-dione (B107378) Core
De novo synthesis provides a versatile approach to the piperazine-2,6-dione scaffold, allowing for the introduction of various substituents at different positions of the ring. These methods typically involve the formation of the six-membered nitrogen heterocycle through cyclization reactions or complex multicomponent reactions.
Cyclization Reactions for Six-Membered Nitrogen Heterocycles
The construction of the piperazine-2,6-dione ring is frequently achieved through cyclization reactions, where a linear precursor containing the necessary atoms is induced to form the heterocyclic ring. These methods are fundamental in heterocyclic chemistry and offer robust pathways to the desired scaffold. organic-chemistry.org
A classical and direct approach to the piperazine-2,6-dione core involves the condensation of iminodiacetic acid or its derivatives with primary amines or ammonia (B1221849). researchgate.net This method builds the heterocyclic ring by forming two amide bonds. The reaction typically proceeds by heating the reactants, often under microwave irradiation to accelerate the process. researchgate.net The use of preformed cesium iminodiacetate has also been explored in related Mannich condensations, highlighting the utility of iminodiacetic acid salts in building complex molecules. nsf.gov
The general mechanism involves the nucleophilic attack of the amine on the carbonyl groups of the iminodiacetic acid derivative, leading to the formation of amide linkages and subsequent ring closure with the elimination of water or other small molecules. The choice of the primary amine determines the substituent at the N-1 position of the piperazine-2,6-dione ring. To achieve a 3,3-disubstituted product like 3-ethyl-3-propylpiperazine-2,6-dione via this route, a suitably substituted iminodiacetic acid derivative would be required as the starting material.
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Iminodiacetic Acid | Primary Amine (R-NH₂) | Microwave Irradiation | N-substituted Piperazine-2,6-dione | researchgate.net |
| Cesium Iminodiacetate | Phenol, Paraformaldehyde | Heat (65 °C) | N-(2-hydroxybenzyl)iminodiacetate | nsf.gov |
Intramolecular cyclization strategies are widely employed for the synthesis of nitrogen heterocycles, including piperazine-2,6-diones. These methods involve a precursor molecule that undergoes a ring-closing reaction to form the final heterocyclic product. A common approach is the cyclization of N-substituted amino acid derivatives or dipeptide precursors.
Several specific intramolecular cyclization reactions can be adapted for this purpose:
Dieckmann-analogous Cyclization : This reaction can be used to form bicyclic systems containing the piperazine-2,6-dione core. For instance, the cyclization of 2-(3,5-dioxopiperazin-2-yl)acetates has been used to prepare bridged piperazine-2,6-diones. nih.gov
Intramolecular Hydroamination : Palladium-catalyzed intramolecular hydroamination is a powerful method for synthesizing 2,6-disubstituted piperazines from amino-alkene precursors. nih.gov This approach offers high diastereoselectivity and can be envisioned as a pathway to precursors that can be subsequently oxidized to the dione (B5365651). organic-chemistry.orgnih.gov
Radical-Mediated Cyclization : Radical cyclizations, for example, those induced by photoredox catalysis, can form C-C or C-N bonds to construct the heterocyclic ring. researchgate.netmdpi.comnih.gov These modern methods offer mild reaction conditions and high functional group tolerance. mdpi.com
These strategies often provide excellent control over stereochemistry, which is crucial for medicinal chemistry applications. nih.gov The synthesis of this compound would necessitate a linear precursor specifically designed with the ethyl and propyl groups at the correct position for cyclization.
Multicomponent Reaction (MCR) Approaches to Piperazine-2,6-diones
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules like piperazine-2,6-diones. nih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds rapidly. nih.govresearchgate.net
The Ugi five-center, four-component reaction (U-5C-4CR) is a prominent MCR used for the synthesis of piperazine-2,6-dione precursors. nih.gov This reaction typically involves an amino acid, an aldehyde or ketone, an isocyanide, and a fourth component, often an alcohol or water. The initial Ugi reaction produces a linear peptide-like intermediate, which can then undergo a post-condensation cyclization to yield the desired piperazine-2,6-dione ring. nih.govacs.org
This sequence has been successfully employed to generate libraries of monocyclic and bicyclic 2,6-diketopiperazines with good yields and high diastereoselectivity. nih.govacs.org The stereochemistry of the final product is often influenced by the chirality of the starting amino acid. nih.gov The process involves the formation of a convertible intermediate, such as a tert-butylamidoester, followed by cleavage and base-induced intramolecular cyclocondensation to furnish the final product. nih.gov
| Reaction Type | Key Steps | Advantages | Typical Products | References |
| Ugi 5C-4CR | Multicomponent condensation followed by intramolecular cyclization | High efficiency, diversity, diastereoselectivity | Diastereomerically pure monocyclic and bicyclic 2,6-diketopiperazines | nih.govnih.govacs.org |
A key advantage of MCRs like the Ugi reaction is the vast structural diversity that can be achieved by simply varying the starting materials. nih.govnih.gov For the synthesis of piperazine-2,6-diones, this includes:
Amino Acids : A wide range of natural and unnatural α-amino acids can be used, introducing diversity at the C-3 and/or C-5 positions of the ring. The steric bulk of the amino acid side chain can influence the degree of diastereoinduction. nih.gov
Carbonyl Compounds : Various aldehydes and ketones can be employed, which ultimately determines the substituent at the C-5 position (or another position depending on the exact reaction pathway).
Isocyanides : The choice of isocyanide component allows for modification of the nitrogen substituent in the intermediate, which can be cleaved or retained in the final product.
Other Components : In Ugi/nucleophilic substitution sequences, components like 3-bromopropionic acid can be used to build fused ring systems, such as pyrrolopiperazine-2,6-diones. nih.govacs.org
To synthesize this compound, one could theoretically employ an α-amino acid that already contains the ethyl and propyl groups at the alpha position. This highlights the power of MCRs in accessing specifically substituted and complex heterocyclic scaffolds through the careful selection of readily available starting materials.
Stereoselective Introduction of 3-Ethyl and 3-Propyl Moieties
Creating the chiral quaternary center at the C3 position with specific stereochemistry is a primary obstacle. Asymmetric synthesis strategies are paramount for producing enantiomerically pure 3,3-dialkyl-substituted piperazine-2,6-diones. These methods often rely on building the heterocyclic core from chiral precursors or employing external chiral influences like auxiliaries or catalysts.
Chiral auxiliaries are powerful tools for inducing stereoselectivity. In a hypothetical synthesis, a chiral auxiliary could be appended to a piperazine-2,6-dione precursor to direct the sequential alkylation of the C3 position. For instance, an N-acylated piperazine-2,6-dione could be deprotonated to form an enolate, with a chiral auxiliary directing the facial approach of the first electrophile (e.g., ethyl iodide). After the first alkylation, removal of the auxiliary and introduction of a second one (or reliance on the steric hindrance of the first alkyl group) could direct the introduction of the propyl group. Methods for the asymmetric preparation of related chiral piperazin-2-ones often involve chiral auxiliary-mediated alkylations, a principle that could be extended to the dione scaffold.
Catalyst-controlled methods offer a more atom-economical approach. Asymmetric catalysis for the formation of α-tertiary carbonyl compounds is a well-developed field. A potential strategy involves the catalytic enantioselective alkylation of a 3-monosubstituted piperazine-2,6-dione enolate. For example, a palladium-catalyzed asymmetric allylic alkylation has been successfully used for the synthesis of enantioenriched tertiary piperazin-2-ones, demonstrating the feasibility of creating α-tertiary centers in related heterocyclic systems using transition metal catalysis.
Table 1: Conceptual Approaches for Stereoselective Alkylation
| Method | Description | Key Components | Potential Outcome |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to guide the alkylation steps, then cleaved. | Evans auxiliaries, etc. | High diastereoselectivity |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Chiral ligands (e.g., phosphines) with a metal catalyst (e.g., Palladium, Rhodium). | High enantioselectivity |
| Substrate Control | A chiral center already present in the starting material directs subsequent reactions. | Starting from a chiral α-amino acid. | Diastereocontrol dependent on proximity and nature of the directing group. |
A common and effective strategy for synthesizing chiral piperazine (B1678402) derivatives involves starting from the "chiral pool," utilizing readily available enantiopure starting materials like amino acids. A plausible route to this compound could begin with a non-proteinogenic amino acid, (S)- or (R)-2-amino-2-propylpentanoic acid. This amino acid, already containing the desired quaternary stereocenter, could then be coupled with an N-protected glycine (B1666218) derivative, followed by deprotection and cyclization to form the target piperazine-2,6-dione.
Alternatively, a stepwise approach could be employed starting with a simpler chiral amino acid like alanine. The corresponding 3-methylpiperazine-2,5-dione can undergo diastereoselective alkylation, which has been shown to be an effective method for introducing new substituents. This principle could be adapted by first synthesizing a 3-ethyl or 3-propyl piperazine-2,6-dione from the corresponding amino acid, followed by a second, diastereoselective alkylation to install the final alkyl group and create the quaternary center.
Functionalization and Derivatization of Pre-existing Piperazine-2,6-dione Cores
An alternative to building the ring from scratch is to modify the unsubstituted piperazine-2,6-dione parent molecule. This approach hinges on the reactivity of the C-H bonds at the C3 and C5 positions and the N-H bonds at the N1 and N4 positions.
The protons on the C3 carbon of the piperazine-2,6-dione ring are acidic due to their position alpha to two carbonyl groups. This allows for deprotonation with a strong, non-nucleophilic base to form a nucleophilic enolate. This enolate can then react with alkyl halides in a sequential manner.
A potential synthetic sequence would involve:
Deprotonation of piperazine-2,6-dione with a strong base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS).
Quenching the enolate with a primary alkyl halide, for example, ethyl iodide.
A second, distinct deprotonation step to form the enolate from the now monosubstituted 3-ethyl-piperazine-2,6-dione.
Reaction with a second alkyl halide, propyl iodide, to yield the final this compound.
The nitrogen atoms can also be readily alkylated or acylated, which can be used to install protecting groups or to modify the compound's properties. Protecting the nitrogen atoms (e.g., with benzyl or Boc groups) is often a necessary first step before performing C-alkylation to prevent competing N-alkylation and improve solubility.
Table 2: Illustrative Conditions for C3-Alkylation of a Piperazine-2,6-dione Core
| Step | Reagent 1 (Base) | Reagent 2 (Electrophile) | Solvent | Temperature (°C) |
| Alkylation 1 | KHMDS | Ethyl Iodide | THF | -78 to RT |
| Alkylation 2 | LDA | Propyl Bromide | THF | -78 to RT |
This table represents plausible, not experimentally verified, conditions based on analogous chemical transformations.
Modern synthetic chemistry heavily relies on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, for the formation of C-C bonds. While direct C-H activation and functionalization at the C3 position of a piperazine-2,6-dione is challenging, a strategy involving a pre-functionalized core is conceivable.
For this approach, a leaving group (such as a halide or triflate) would need to be installed at the C3 position. This could potentially be achieved through α-halogenation of the piperazine-2,6-dione enolate. The resulting 3-halo-piperazine-2,6-dione could then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling, with an appropriate organometallic reagent (e.g., ethylzinc chloride or propylboronic acid). This would be followed by a second functionalization sequence to introduce the other alkyl group. Such methods are well-established for constructing substituted piperazines, though their application directly to the dione core is less common.
Green Chemistry Approaches in this compound Synthesis
Applying the principles of green chemistry to the synthesis of complex molecules like this compound is crucial for sustainability. Key strategies focus on improving atom economy, reducing waste, and using less hazardous materials.
One-pot or tandem reactions are a cornerstone of green synthesis as they reduce the number of work-up and purification steps, saving solvents and energy. The synthesis of piperazine-2,6-diones has been achieved via multi-step, one-pot procedures. A greener synthesis of the target compound could be designed as a one-pot sequence involving sequential deprotonation and alkylation in the same reaction vessel.
The use of photoredox catalysis represents a sustainable and greener method for chemical synthesis, often allowing reactions to proceed under mild conditions. While direct application to this specific target is underexplored, photoredox-mediated C-H functionalization or radical-based cyclizations could offer future green pathways to substituted piperazines and their derivatives. Furthermore, selecting environmentally benign solvents and exploring catalytic methods that minimize stoichiometric waste are central tenets that would guide the development of a sustainable synthesis for this compound.
Solvent-Free and Catalyst-Free Conditions
The pursuit of greener chemical processes has led to the investigation of solvent-free and catalyst-free reaction conditions for the synthesis of piperazine-2,6-diones. One promising approach involves the thermal cyclization of α-amino acid derivatives. In a hypothetical application to the synthesis of this compound, this could involve the reaction of an N-(2-amino-2-propylpentanoyl)aminoethanoate ester under elevated temperatures. The absence of a solvent reduces waste generation and simplifies product purification.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting reactions under solvent-free conditions. The direct interaction of microwave irradiation with the reacting molecules can lead to a significant acceleration of reaction rates, often resulting in higher yields and purities compared to conventional heating. For the synthesis of this compound, a mixture of the appropriate acyclic precursors could be subjected to microwave irradiation, promoting the intramolecular cyclization to form the desired dione. This method avoids the need for both a solvent and a catalyst, aligning with the principles of green chemistry.
Table 1: Hypothetical Comparison of Synthetic Methods for this compound under Solvent-Free Conditions
| Method | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Conventional Heating | 180 | 12 | 65 |
| Microwave Irradiation | 180 | 0.5 | 85 |
Note: The data in this table is hypothetical and based on general trends observed for the synthesis of related heterocyclic compounds.
Utilization of Sustainable Reagents and Catalytic Systems
In addition to minimizing the use of solvents and catalysts, the development of synthetic routes that employ sustainable reagents and environmentally friendly catalytic systems is a key area of research.
Photoredox catalysis represents a cutting-edge approach that utilizes visible light to drive chemical transformations. This methodology can be applied to the synthesis of complex molecules under mild conditions. For the construction of the this compound scaffold, a photoredox-catalyzed cyclization could be envisioned. This would involve the use of a photocatalyst, such as an iridium or ruthenium complex, which absorbs visible light and initiates the desired bond-forming reaction. This approach often allows for the use of less reactive and more environmentally benign starting materials.
The use of biocatalysts, such as enzymes, is another cornerstone of sustainable chemistry. While specific enzymes for the synthesis of this compound have not been reported, the broader field of biocatalysis offers significant potential. Lipases, for instance, are known to catalyze cyclization reactions to form lactams and could potentially be engineered or screened for their ability to catalyze the formation of the piperazine-2,6-dione ring system.
Furthermore, the development of heterogeneous catalysts is of great interest for sustainable synthesis. These catalysts, which are in a different phase from the reactants, can be easily separated from the reaction mixture and recycled, reducing waste and cost. For the synthesis of piperazine-2,6-diones, solid acid or base catalysts could potentially be employed to facilitate the cyclization step, offering a more sustainable alternative to homogeneous catalysts.
Table 2: Potential Sustainable Catalytic Systems for the Synthesis of this compound
| Catalytic System | Catalyst Type | Reaction Conditions | Advantages |
| Photoredox Catalysis | Homogeneous (e.g., Ir or Ru complex) | Visible light, room temperature | Mild conditions, high selectivity |
| Biocatalysis | Enzyme (e.g., engineered lipase) | Aqueous media, mild temperature | High stereo- and regioselectivity, biodegradable |
| Heterogeneous Catalysis | Solid acid or base | Elevated temperature | Catalyst recyclability, simplified workup |
Note: The information in this table is based on the application of these catalytic systems to the synthesis of related nitrogen-containing heterocycles and represents potential avenues for the synthesis of this compound.
Advanced Structural Characterization and Conformational Analysis of 3 Ethyl 3 Propylpiperazine 2,6 Dione
Spectroscopic Elucidation Techniques
The comprehensive structural elucidation of 3-Ethyl-3-propylpiperazine-2,6-dione relies on a suite of advanced spectroscopic techniques. These methods collectively provide a detailed picture of the molecule's atomic connectivity, functional groups, molecular weight, and three-dimensional arrangement.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and for elucidating the compound's conformation.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl and propyl groups, as well as the protons on the piperazine (B1678402) ring. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent carbonyl and amide functionalities. The protons on the methylene (B1212753) groups of the ethyl and propyl substituents would appear as complex multiplets due to spin-spin coupling. The protons on the piperazine ring would also exhibit characteristic splitting patterns.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons of the dione (B5365651) are expected to resonate at the downfield region of the spectrum. The quaternary carbon at the 3-position, bonded to the ethyl and propyl groups, would also have a characteristic chemical shift. The remaining carbon signals for the ethyl, propyl, and piperazine ring carbons would appear at distinct chemical shifts.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₂- (piperazine ring) | 3.0 - 3.5 | m |
| -NH- (piperazine ring) | 7.5 - 8.5 | br s |
| -CH₂- (ethyl group) | 1.8 - 2.2 | q |
| -CH₃ (ethyl group) | 0.8 - 1.2 | t |
| -CH₂- (propyl group, α) | 1.7 - 2.1 | t |
| -CH₂- (propyl group, β) | 1.2 - 1.6 | sextet |
| -CH₃ (propyl group) | 0.8 - 1.2 | t |
Abbreviations: s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (piperazine-2,6-dione) | 170 - 175 |
| C3 (quaternary) | 55 - 65 |
| C5 (piperazine ring) | 40 - 50 |
| -CH₂- (ethyl group) | 25 - 35 |
| -CH₃ (ethyl group) | 5 - 15 |
| -CH₂- (propyl group, α) | 30 - 40 |
| -CH₂- (propyl group, β) | 15 - 25 |
| -CH₃ (propyl group) | 10 - 20 |
To definitively assign the proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the methyl and methylene protons of the ethyl group, and similarly for the propyl group. It would also help in tracing the connectivity of the protons within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals. For example, the proton signal for the ethyl group's methylene would show a cross-peak with its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbon at the 3-position, as it would show correlations to the protons on the adjacent ethyl and propyl groups, as well as to the protons on the piperazine ring. epfl.ch
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is a powerful tool for conformational analysis. For this compound, NOESY could reveal through-space interactions between the protons of the ethyl and propyl groups and the protons on the piperazine ring, helping to determine the preferred conformation of the ring and the orientation of the alkyl substituents. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a vital technique for confirming the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 198.26 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 198. The fragmentation of piperazine derivatives often involves the cleavage of the ring and the loss of substituents. researchgate.net Key fragmentation pathways for this compound could include:
Loss of the ethyl group (-29 Da) leading to a fragment at m/z 169.
Loss of the propyl group (-43 Da) resulting in a fragment at m/z 155.
Cleavage of the piperazine ring, which can lead to a variety of smaller fragment ions.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of the molecule.
Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 198 | [M]⁺ |
| 169 | [M - C₂H₅]⁺ |
| 155 | [M - C₃H₇]⁺ |
| 126 | [M - C₂H₅ - C₃H₄]⁺ |
| 112 | [M - C₃H₇ - C₃H₄]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
N-H Stretching: A characteristic absorption band for the N-H stretching vibration in the piperazine ring is expected in the IR spectrum, typically in the range of 3200-3400 cm⁻¹.
C=O Stretching: As a cyclic imide, two carbonyl (C=O) stretching bands are anticipated due to symmetric and asymmetric stretching modes. spectroscopyonline.com These would appear in the region of 1680-1750 cm⁻¹ in the IR spectrum.
C-H Stretching: The stretching vibrations of the C-H bonds in the ethyl and propyl groups and the piperazine ring would be observed in the 2850-3000 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations of the piperazine ring would appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for a more complete vibrational analysis. optica.org
Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Asymmetric) | 1720 - 1750 |
| C=O Stretch (Symmetric) | 1680 - 1710 |
| C-N Stretch | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the dione system. The carbonyl groups contain non-bonding electrons (n) and pi (π) electrons, which can undergo n → π* and π → π* transitions.
The n → π* transitions are typically weak and occur at longer wavelengths, while the π → π* transitions are more intense and occur at shorter wavelengths. For a saturated cyclic dione like this, the absorption maxima are expected to be in the ultraviolet region, likely below 250 nm. The exact position and intensity of the absorption bands would be influenced by the solvent polarity. While not the primary technique for detailed structural elucidation of this compound, UV-Vis spectroscopy can confirm the presence of the carbonyl chromophores.
Crystallographic Investigations
No publicly available single-crystal X-ray diffraction data for this compound could be located. Consequently, a definitive determination of its solid-state molecular structure is not possible. While studies on related piperazine-2,5-dione and piperidine derivatives often reveal chair-like conformations for the six-membered ring, specific bond lengths, bond angles, and torsion angles for the title compound remain undetermined. ed.ac.uknih.govresearchgate.net
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Therefore, crucial information regarding its crystal system, space group, and precise molecular geometry in the solid state is unavailable.
Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
Without crystallographic data, a valid analysis of the crystal packing, intermolecular interactions, and hydrogen bonding networks for this compound cannot be conducted. It can be hypothesized that the molecule would exhibit hydrogen bonding via the N-H protons and the carbonyl oxygens, a common feature in related piperazine-2,5-dione structures which often form dimeric or tape-like motifs. acs.orgnih.gov However, the specific nature and geometry of these interactions for the title compound are unknown.
Conformational Landscape and Dynamics
There is a notable absence of published research focusing on the conformational landscape and dynamics of this compound.
Experimental Approaches to Conformational Analysis (e.g., Variable Temperature NMR)
A search of the scientific literature did not yield any studies employing experimental techniques such as variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the conformational dynamics of this compound. researchgate.netnih.govresearchgate.net Such studies would be essential to understand the energy barriers between different conformations, for instance, ring inversion or rotation of the ethyl and propyl substituents.
Theoretical Probing of Ring Conformation and Side Chain Rotamers
No computational or theoretical studies dedicated to probing the ring conformation and the rotational isomers (rotamers) of the ethyl and propyl side chains of this compound have been found in the public domain. Theoretical calculations would be valuable in predicting the relative stabilities of different conformers, such as various chair and boat forms of the piperazine-2,6-dione (B107378) ring, and the preferred orientations of the alkyl side chains. nih.gov
Chemical Reactivity and Transformation Pathways of 3 Ethyl 3 Propylpiperazine 2,6 Dione
Reactivity at the Piperazine-2,6-dione (B107378) Core
The piperazine-2,6-dione ring is a cyclic diamide, and its reactivity is characterized by the chemistry of the amide functional groups. These include susceptibility to hydrolysis, reduction of the carbonyls, oxidative processes, and reactions at the nitrogen atoms.
Hydrolysis and Ring-Opening Reactions
The amide bonds within the piperazine-2,6-dione ring are susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. The hydrolysis of the parent piperazine-2,5-dione has been studied, and it is expected that 3-Ethyl-3-propylpiperazine-2,6-dione would follow a similar pathway. masterorganicchemistry.comnih.gov Under basic conditions, hydroxide (B78521) ions can attack the electrophilic carbonyl carbons, leading to the cleavage of one of the amide bonds to form an amino acid derivative. Subsequent hydrolysis of the second amide bond can also occur, leading to the corresponding diamine and dicarboxylic acid precursors. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric hindrance around the carbonyl groups. The presence of the ethyl and propyl groups at the 3-position may sterically hinder the approach of the nucleophile, potentially slowing down the rate of hydrolysis compared to the unsubstituted ring.
Reductive Transformations of the Carbonyl Groups
The carbonyl groups of the piperazine-2,6-dione ring can be reduced to methylene (B1212753) groups to form the corresponding piperazine (B1678402). Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation. chemistrysteps.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides. masterorganicchemistry.comyoutube.comnumberanalytics.com The reduction of both carbonyl groups would yield 3-ethyl-3-propylpiperazine.
Selective reduction of one carbonyl group to a hydroxyl group is also a possibility, leading to a hydroxylactam. This transformation can sometimes be achieved using less reactive hydride reagents or by carefully controlling the reaction conditions.
| Reagent | Expected Product with this compound | General Reactivity |
| Lithium Aluminum Hydride (LiAlH₄) | 3-Ethyl-3-propylpiperazine | Strong reducing agent, reduces amides to amines. chemistrysteps.comyoutube.com |
| Sodium Borohydride (NaBH₄) | No reaction or very slow reaction | Generally does not reduce amides. masterorganicchemistry.comyoutube.comnumberanalytics.com |
Oxidative Reactions of the Piperazine Ring
Nucleophilic and Electrophilic Substitutions on the Ring Nitrogen Atoms
The nitrogen atoms of the piperazine-2,6-dione ring possess lone pairs of electrons and can act as nucleophiles. They can undergo N-alkylation and N-acylation reactions. acs.orgrsc.orgdndi.org These reactions typically require a base to deprotonate the N-H group, increasing its nucleophilicity. A variety of alkylating and acylating agents can be used to introduce substituents at the N1 and N4 positions. The regioselectivity of these reactions can be influenced by the steric environment and the electronic properties of the existing substituents.
| Reaction Type | Reagents | Product |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N-Alkyl-3-ethyl-3-propylpiperazine-2,6-dione rsc.orgdndi.org |
| N-Acylation | Acyl chloride or anhydride, Base | N-Acyl-3-ethyl-3-propylpiperazine-2,6-dione acs.org |
Transformations Involving the Ethyl and Propyl Side Chains
The ethyl and propyl side chains at the C3 position are generally less reactive than the piperazine-2,6-dione core. However, under specific conditions, they can be modified.
Mechanistic Studies of 3 Ethyl 3 Propylpiperazine 2,6 Dione Formation and Reactions
Elucidation of Reaction Mechanisms in Cyclization Processes
The formation of the piperazine-2,6-dione (B107378) ring system, such as in 3-ethyl-3-propylpiperazine-2,6-dione, typically proceeds through the cyclization of a dipeptide precursor or a suitably functionalized linear molecule. One of the primary routes involves the intramolecular aminolysis of a dipeptide ester. In this process, the N-terminal amino group of a dipeptide ester attacks the ester carbonyl, leading to the formation of the six-membered ring and the elimination of an alcohol.
Studies on the cyclization of dipeptide methyl esters, such as those containing glycine (B1666218) and alanine, have shown that this reaction is self-catalyzed. scilit.com The unprotonated amino group of a second dipeptide ester molecule can act as a general base, abstracting a proton from the attacking N-terminal amino group in the transition state, thereby facilitating the cyclization.
Another established method for the formation of substituted piperazine-2,6-diones is the Dieckmann cyclization. epa.gov This intramolecular condensation reaction would involve a substrate of the type R'N(CH₂CO₂R'')CH(R''')CON(R'''')CH₂CO₂R''''', where the substituents R', R''', and R'''' would be ethyl, propyl, and other protecting groups in the context of synthesizing this compound. The reaction is typically promoted by a strong base.
Furthermore, modern synthetic methods have explored transition metal-catalyzed approaches. For instance, palladium-catalyzed cyclization reactions have been developed for the synthesis of highly substituted piperazines and piperazinones. acs.org These methods often involve the coupling of a diamine component with a propargyl unit, proceeding under mild conditions with high regio- and stereochemical control. While not directly applied to this compound, these advanced strategies highlight the diverse mechanistic possibilities for constructing the core piperazine (B1678402) ring.
Kinetic Studies of Formation and Degradation Pathways under Various Conditions
Kinetic studies on the formation of piperazine-2,6-diones from dipeptide esters in aqueous solutions reveal a significant dependence on pH, temperature, and buffer concentrations. The degradation of Phe-Pro-p-nitroaniline to Phe-Pro-diketopiperazine, for example, follows pseudo-first-order kinetics and is subject to general base catalysis by buffer species. nih.gov The rate of formation is highly dependent on the ionization state of the N-terminal amino group, with the unprotonated form being significantly more reactive. nih.gov This is because the free amine is a more potent nucleophile for the intramolecular attack on the ester carbonyl.
The degradation of piperazine-2,6-diones themselves is also pH-dependent. At pH values between 3 and 8, many diketopiperazines are stable. However, under more acidic (pH < 3) or basic (pH > 8) conditions, they can undergo hydrolysis to the corresponding dipeptide. nih.gov
The structure of the precursor dipeptide also plays a crucial role in the rate of cyclization. For instance, studies on dipeptide esters containing glycine, alanine, and sarcosine (B1681465) have shown that glycylsarcosine (B1347041) methyl ester cyclizes significantly faster than other analogues. scilit.comrsc.org This has been attributed to a higher population of the cis-isomer of the peptide bond, which pre-organizes the molecule for cyclization. scilit.com The presence of bulky substituents can also influence the rate; for example, L-alanylglycine methyl ester cyclizes slower than the glycylglycine (B550881) ester, suggesting steric hindrance. scilit.com
Table 1: Illustrative Kinetic Data for Piperazinedione Formation from Dipeptide Esters (Note: This data is for analogous compounds and serves to illustrate general kinetic principles.)
| Dipeptide Ester | Condition | Rate Constant (k) | Reference |
| Phe-Pro-p-nitroaniline | pH 7.0, Phosphate Buffer | Varies with buffer concentration | nih.gov |
| Glycylglycine methyl ester | Aqueous solution, pH 7.3-8.5, 25°C | Slower than Glycylsarcosine methyl ester | scilit.com |
| Glycylsarcosine methyl ester | Aqueous solution, pH 7.3-8.5, 25°C | Rapid cyclization (t½ ≈ 5 min) | scilit.com |
| L-Alanylglycine methyl ester | Aqueous solution, pH 7.3-8.5, 25°C | Slower than Glycylglycine methyl ester | scilit.com |
Investigation of Transition States and Intermediates in Reactive Pathways
The investigation of transition states and intermediates in the formation of piperazine-2,6-diones provides critical insights into the reaction mechanism. For the intramolecular aminolysis of a dipeptide ester, the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the N-terminal amine on the ester carbonyl. The rate-determining step is generally the formation of this intermediate.
Computational studies and experimental evidence from related cyclization reactions suggest that the transition state involves a partially formed N-C bond and a partially broken C-O bond of the ester. acs.org In base-catalyzed reactions, the base is involved in the transition state, either by deprotonating the attacking amine or by activating the carbonyl group.
In the case of thermally induced cyclization of dipeptides in the solid state, spectroscopic studies have identified the evolution of the system from a linear to a cyclic structure, accompanied by the release of water. acs.org This suggests a direct condensation mechanism.
Ion mobility spectrometry and mass spectrometry have been employed to study the dissociation kinetics of peptides that form diketopiperazines. These studies can provide information on the thermochemistry of the transition state, including the Gibbs free energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. acs.org For the dissociation of Phe-Pro-Glyₙ-Lys peptides, ΔG‡ values were found to be in the range of 94.6 to 101.5 kJ·mol⁻¹. acs.org
Role of Catalysts and Reaction Conditions in Mechanistic Control and Selectivity
Catalysts and reaction conditions are pivotal in controlling the mechanism and selectivity of piperazine-2,6-dione synthesis. As mentioned, the cyclization of dipeptide esters can be self-catalyzed by the dipeptide ester itself acting as a base. scilit.com External amine bases can also serve as catalysts.
Modern synthetic approaches have utilized a variety of catalysts to improve efficiency and selectivity. Palladium catalysts, for instance, have been shown to be highly effective in the modular synthesis of substituted piperazines and piperazinones. acs.org These reactions proceed under mild conditions and offer a high degree of control over the final product's structure.
Organocatalysis has also emerged as a powerful tool. Cinchona alkaloids have been used as Lewis base catalysts for the α-sulfenylation of substituted piperazine-2,5-diones. nih.gov The choice of catalyst and its steric and electronic properties can significantly influence the reaction rate and yield.
The solvent can also play a crucial role. For example, the use of dimethylformamide as a solvent can facilitate the reaction of aminobenzylamines with 3-bromoglutarimides to form piperidine-2,6-dione derivatives. google.com In some cases, photoredox catalysis has been employed for the synthesis of C2-functionalized piperazines, offering a green and efficient alternative to traditional methods. mdpi.com These catalytic systems often involve iridium-based complexes that can promote radical cyclization pathways.
Theoretical and Computational Chemistry of 3 Ethyl 3 Propylpiperazine 2,6 Dione
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the fundamental properties of 3-Ethyl-3-propylpiperazine-2,6-dione. These methods allow for a detailed exploration of the molecule's geometry, electronic structure, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. By utilizing a functional such as B3LYP in combination with a basis set like 6-311G(d,p), researchers can model the molecule's bond lengths, bond angles, and dihedral angles with a high degree of accuracy. materialsciencejournal.org
These calculations reveal the spatial orientation of the ethyl and propyl groups attached to the piperazine-2,6-dione (B107378) ring. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also obtained from these DFT studies. This information is fundamental to understanding the molecule's behavior in chemical reactions.
Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (ethyl) | 1.54 | |
| C-C (propyl) | 1.55 | |
| C=O | 1.23 | |
| C-N | 1.38 | |
| N-C-C | ||
| C-N-C |
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic data. By computing the nuclear magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical chemical shifts can be correlated with experimental data to confirm the molecular structure. nih.govresearchgate.net The accuracy of these predictions depends on the chosen DFT functional and basis set. nih.gov
Similarly, the calculation of vibrational frequencies through DFT provides a theoretical infrared (IR) and Raman spectrum. These calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of C=O, C-N, and C-H bonds. materialsciencejournal.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (ethyl) | ||
| CH₂ (ethyl) | ||
| CH₃ (propyl) | ||
| CH₂ (propyl) | ||
| CH₂ (propyl, adjacent to ring) | ||
| C₃ (ring) | ||
| C₅/C₂ (ring) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, while the LUMO will be centered on the electron-deficient sites. This analysis helps in predicting how the molecule will interact with other chemical species. rsc.org
Electrostatic Potential Surface Analysis for Charge Distribution
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen atoms, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack. This analysis is valuable for predicting intermolecular interactions and the molecule's reactivity patterns.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the properties of a single, static molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with a solvent.
Conformational Sampling and Free Energy Landscapes in Solution
This compound possesses conformational flexibility due to the ethyl and propyl side chains. Molecular dynamics simulations can be used to explore the different possible conformations of the molecule in a solvent, such as water or an organic solvent. By simulating the molecule's movements over a period of time, a conformational landscape can be generated.
This landscape can be represented as a free energy surface, which maps the relative energies of different conformations. The low-energy regions on this surface correspond to the most stable and populated conformations of the molecule in solution. Understanding the preferred conformations is essential, as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.
Solvation Effects and Intermolecular Interactions Modeling
Currently, there are no specific studies in the scientific literature that model the solvation effects and intermolecular interactions of this compound. Computational investigations into how this molecule interacts with various solvents, which would be crucial for understanding its solubility and behavior in different chemical environments, have not been reported. Similarly, detailed modeling of its intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are fundamental to its physical properties and crystal packing, is not available.
Reaction Pathway Analysis and Transition State Modeling for Mechanistic Insights
There is no published research detailing the reaction pathway analysis or transition state modeling for the synthesis or degradation of this compound. Such computational studies are vital for understanding the mechanisms of its formation, its stability, and its potential reactivity. Without these studies, insights into the energy barriers of its chemical transformations and the structures of its transition states remain purely speculative.
Synthetic Utility of 3 Ethyl 3 Propylpiperazine 2,6 Dione in Complex Molecule Synthesis
As a Chiral Auxiliary or Stereogenic Building Block in Asymmetric Synthesis
The presence of a quaternary stereocenter at the C3 position of the piperazine-2,6-dione (B107378) ring in 3-Ethyl-3-propylpiperazine-2,6-dione makes it a potential candidate for use as a chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is typically cleaved and can often be recovered for reuse.
While the direct use of this compound as a chiral auxiliary is not extensively documented in dedicated studies, the broader class of piperidinediones and related heterocycles has been explored in this context. For instance, derivatives of piperidine-2,6-dione have been investigated for their ability to control stereochemistry in aldol (B89426) reactions and alkylations. The principle relies on the rigid conformation of the ring system and the steric hindrance provided by the substituents at the C3 position, which can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.
In the hypothetical application of this compound as a chiral auxiliary, one would first resolve the racemic mixture to obtain a single enantiomer. This enantiomerically pure scaffold could then be N-acylated with a prochiral substrate. Subsequent enolization and reaction with an electrophile would be facially biased by the ethyl and propyl groups, leading to the formation of a new stereocenter with a predictable configuration.
Incorporation into Larger Heterocyclic Systems and Macrocycles
The piperazine-2,6-dione moiety can serve as a well-defined building block for the synthesis of larger, more complex heterocyclic structures and macrocycles. The two nitrogen atoms and the carbonyl groups within the this compound structure provide multiple points for functionalization and ring expansion.
Research into related diketopiperazine systems has demonstrated their utility in the construction of macrocyclic peptides and other complex natural product analogs. These scaffolds can be incorporated into larger ring systems through techniques such as ring-closing metathesis (RCM) or by sequential peptide couplings followed by macrocyclization. The defined geometry of the piperazine-2,6-dione unit can impart conformational rigidity to the resulting macrocycle, which is a desirable feature in the design of molecules with specific biological targets. For example, the synthesis of spirodiketopiperazines has been explored, showcasing the versatility of the core structure in creating diverse three-dimensional frameworks. nih.gov
Precursor for Advanced Organic Materials (e.g., Functional Molecules)
The development of advanced organic materials with tailored electronic, optical, or self-assembly properties is a burgeoning area of research. The this compound scaffold, with its potential for functionalization, can be envisioned as a precursor for such materials.
By introducing specific functional groups onto the piperazine-2,6-dione core, it is possible to tune the molecule's properties. For example, the attachment of chromophores could lead to fluorescent probes or materials with interesting photophysical properties. The introduction of polymerizable groups could allow for the incorporation of the this compound unit into larger polymeric structures, potentially influencing the bulk properties of the material. While specific research on this compound in this context is limited, the general strategy of using well-defined heterocyclic building blocks for the creation of functional molecules is well-established.
Scaffold Diversification for Combinatorial Library Synthesis
Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired properties, particularly in the field of drug discovery. The synthesis of large libraries of related compounds around a central scaffold allows for the rapid exploration of chemical space. The this compound core is an attractive scaffold for such endeavors.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Regio/Stereoselectivity
Current synthetic strategies for piperazine-2,6-diones often involve the condensation of iminodiacetic acid derivatives with primary amines or the alkylation of α-amino acid esters followed by cyclization. researchgate.netresearchgate.net While effective, these methods can be improved. Future research should focus on developing more efficient and sustainable synthetic pathways.
Modern synthetic methodologies such as C-H activation, photoredox chemistry, and multicomponent reactions (MCRs) offer promising avenues for the synthesis of complex heterocyclic compounds. rsc.org The application of these techniques to the synthesis of 3-Ethyl-3-propylpiperazine-2,6-dione could lead to more streamlined processes with higher yields and reduced waste. For instance, a one-pot MCR approach could combine multiple starting materials in a single step, significantly improving efficiency. numberanalytics.com
Furthermore, achieving high regio- and stereoselectivity is crucial, especially when creating libraries of related compounds for structure-activity relationship (SAR) studies. The development of chiral catalysts or auxiliaries for the asymmetric synthesis of this compound and its derivatives would be a significant advancement. pageplace.de
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| C-H Activation | Direct functionalization of the piperazine (B1678402) core, reducing the need for pre-functionalized starting materials. | Development of selective catalysts for C-H functionalization at specific positions of the piperazine-2,6-dione (B107378) ring. |
| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Exploration of photoredox-mediated cyclization and functionalization reactions to build the piperazine-2,6-dione scaffold. |
| Multicomponent Reactions | Increased efficiency, reduced waste, and rapid generation of molecular diversity. numberanalytics.com | Design of novel MCRs that incorporate the ethyl and propyl groups in a single, stereocontrolled step. |
| Asymmetric Catalysis | Access to enantiomerically pure forms of the compound, which is critical for pharmacological studies. | Development of chiral catalysts for the enantioselective synthesis of the 3-substituted piperazine-2,6-dione core. |
Exploration of Unusual Reactivity Patterns and Rearrangements of the Piperazine-2,6-dione Core
The piperazine-2,6-dione core, with its two amide functionalities and a substituted carbon atom, offers a rich landscape for exploring novel chemical transformations. Future research should venture beyond standard functionalization and investigate the potential for unusual reactivity patterns and molecular rearrangements.
For example, the application of ring-opening and ring-closing metathesis reactions could lead to the formation of novel macrocyclic structures containing the piperazine-2,6-dione motif. Additionally, studying the behavior of the molecule under high-energy conditions, such as pyrolysis or photolysis, could reveal unexpected rearrangement pathways, leading to the discovery of new heterocyclic scaffolds. The investigation of domino reactions, where a single event triggers a cascade of transformations, could also lead to the efficient construction of complex molecular architectures from simple starting materials. rsc.org
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The translation of promising laboratory-scale syntheses to industrial production requires robust and scalable methods. Flow chemistry and automated synthesis platforms have emerged as powerful tools for achieving this goal. numberanalytics.com By conducting reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters, leading to improved yields, purity, and safety. numberanalytics.com
Future research should focus on adapting the synthesis of this compound to a continuous flow process. This would not only facilitate large-scale production but also enable the rapid synthesis of a library of analogues by systematically varying the starting materials. Automated synthesis platforms can further accelerate this process, allowing for high-throughput screening of reaction conditions and the generation of diverse compound libraries for biological evaluation. researchgate.net
| Technology | Application to this compound | Expected Benefits |
| Flow Chemistry | Continuous synthesis of the target compound and its derivatives. | Enhanced reaction control, improved safety, easier scalability, and potential for higher purity products. numberanalytics.com |
| Automated Synthesis | High-throughput synthesis of a library of analogues with variations at different positions of the piperazine-2,6-dione ring. | Rapid generation of data for SAR studies, accelerated discovery of lead compounds. researchgate.net |
Application of Advanced Spectroscopic and In Situ Characterization Techniques for Real-Time Reaction Monitoring
A deep understanding of reaction mechanisms is essential for optimizing synthetic processes. Advanced spectroscopic techniques and in-situ characterization methods can provide real-time insights into the formation and transformation of this compound.
Techniques such as ReactIR (in-situ infrared spectroscopy), process NMR, and mass spectrometry can be used to monitor the concentration of reactants, intermediates, and products throughout the course of a reaction. This data can be invaluable for identifying reaction bottlenecks, elucidating reaction pathways, and optimizing reaction conditions for maximum efficiency. The use of these techniques in conjunction with flow chemistry setups can create a powerful platform for process development and optimization. beilstein-journals.org
Deepening Mechanistic Understanding through Synergistic Experimental and Advanced Computational Models
The synergy between experimental work and computational modeling is a powerful approach for gaining a comprehensive understanding of chemical systems. cardiff.ac.uk In the context of this compound, computational methods can be used to predict reaction outcomes, rationalize observed reactivity, and guide the design of new experiments.
Density Functional Theory (DFT) calculations, for example, can be used to model reaction transition states and intermediates, providing insights into the energetics and kinetics of different reaction pathways. Molecular dynamics simulations can be employed to study the conformational behavior of the molecule and its interactions with other molecules, such as solvents or catalysts. By combining the predictions of computational models with the results of experimental studies, researchers can develop a more complete and accurate picture of the chemistry of this compound. This integrated approach can accelerate the discovery of new reactions and the development of more efficient synthetic processes.
Q & A
Q. What are the established synthetic routes for 3-Ethyl-3-propylpiperazine-2,6-dione, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization of substituted diamines with dicarbonyl precursors. For example, piperazine-2,6-dione derivatives are synthesized via nucleophilic substitution or coupling reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Catalysts : T3P (propylphosphonic anhydride) improves amide bond formation efficiency in related piperazine-diones .
- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve high yields .
Optimization strategies include DoE (Design of Experiments) to evaluate solvent/catalyst combinations and inline spectroscopy for real-time monitoring.
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm regiochemistry and substituent positions, with DMSO-d6 as a solvent for resolving rotational isomers .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, cross-referenced with NIST databases .
- Chromatography : Reverse-phase HPLC with C18 columns (e.g., 5 µm, 250 mm) under gradient elution (ACN/H2O + 0.1% TFA) separates enantiomers and impurities .
Q. How should this compound be stored to ensure stability in long-term studies?
Methodological Answer:
- Storage conditions : Lyophilized samples stored at 2–8°C in argon-filled vials prevent oxidation and hydrolysis .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) assess thermal and moisture sensitivity. LC-MS monitors decomposition products like ethyl-propylamine derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum chemical calculations : DFT (e.g., B3LYP/6-31G*) models transition states for cyclization or ring-opening reactions .
- Reaction path screening : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for regioselective functionalization .
- MD simulations : Solvent effects on reaction kinetics are modeled using GROMACS, with force fields parameterized for piperazine cores .
Q. What mechanistic insights explain contradictory data in nucleophilic substitution reactions involving this compound?
Methodological Answer: Contradictions arise from competing pathways:
- Steric effects : The ethyl-propyl substituents hinder nucleophilic attack at C2/C6, favoring alternative sites .
- Solvent polarity : High-polarity solvents stabilize zwitterionic intermediates, altering regioselectivity (validated via -NMR kinetics) .
Resolution requires in situ IR spectroscopy to track intermediate formation and multivariate analysis (e.g., PCA) to deconvolute kinetic datasets .
Q. How can researchers validate biological activity data for this compound amid conflicting receptor-binding assays?
Methodological Answer:
- Orthogonal assays : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding thermodynamics .
- Structural analogs : Synthesize derivatives with modified alkyl chains to isolate steric/electronic contributions to activity .
- MD-driven docking : Simulate ligand-receptor interactions (e.g., using AutoDock Vina) to reconcile discrepancies between in vitro and in silico results .
Q. What methodologies enable the study of this compound’s pharmacokinetics in preclinical models?
Methodological Answer:
- Radiolabeling : Incorporate -isotopes at the ethyl group for tracing metabolic pathways via scintillation counting .
- Microsomal assays : Liver microsomes (human/rat) identify cytochrome P450-mediated oxidation products, analyzed by UPLC-QTOF .
- Permeability studies : Use Caco-2 cell monolayers to assess intestinal absorption, with LC-MS quantification of apical/basolateral transport .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
Methodological Answer:
- Solvent replacement : Switch DMF to Cyrene™ (dihydrolevoglucosenone), a biodegradable solvent, reducing EHS risks .
- Catalyst recycling : Immobilize Pd/C or enzymes (e.g., lipases) on magnetic nanoparticles for reuse in coupling reactions .
- Waste minimization : Employ flow chemistry to reduce byproduct formation, with inline purification via scavenger resins .
Key Considerations
- Advanced vs. Basic : Basic questions focus on synthesis/characterization; advanced questions address mechanistic complexity and data reconciliation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
